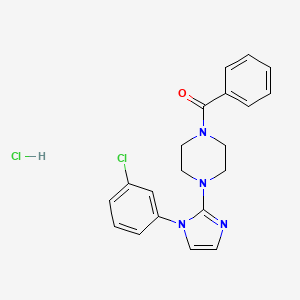
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with a wide range of biological activities. The structure of this compound suggests it could be of interest in the development of new therapeutic agents, particularly due to the presence of the 3-chlorophenyl and imidazolyl groups, which are often seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related piperazine derivatives has been described in the literature. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection of ferulic acid, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives, and finally deacetylation to yield the target product . Another study reported the synthesis of a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives using reductive amination with sodium triacetoxyborohydride to yield various piperazine derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, as evidenced by a study that reported the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component . The dihedral angles between the benzene ring and the two piperidine rings were found to be significant, indicating the potential for diverse spatial orientations in related compounds. This information is crucial for understanding the molecular interactions and potential binding conformations of the compound of interest.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and for tuning their biological activities. The literature does not provide specific reactions for the compound "(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride," but the reported synthesis methods and structural analyses of related compounds suggest that standard organic reactions such as acylation, alkylation, and reductive amination could be relevant .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can affect solubility, melting point, and stability. The intermolecular hydrogen bonds observed in the crystal structure of a related compound suggest that similar interactions could play a role in the solid-state properties of the compound . These properties are important for the formulation and delivery of potential pharmaceutical agents.
安全和危害
- Safety information should be obtained from reliable sources (e.g., Material Safety Data Sheets).
- Potential hazards may include toxicity, irritability, or environmental impact.
未来方向
- Investigate its pharmacological activity, potential therapeutic applications, and drug development.
- Explore modifications to enhance efficacy or reduce side effects.
属性
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O.ClH/c21-17-7-4-8-18(15-17)25-10-9-22-20(25)24-13-11-23(12-14-24)19(26)16-5-2-1-3-6-16;/h1-10,15H,11-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTQSCBEEKEMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)
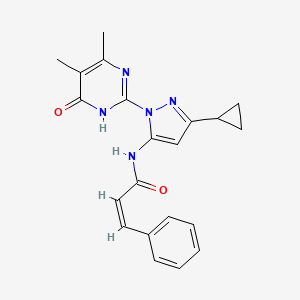
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)
![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)
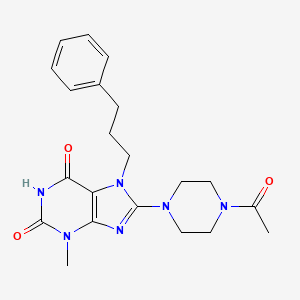
![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine](/img/structure/B2525105.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)
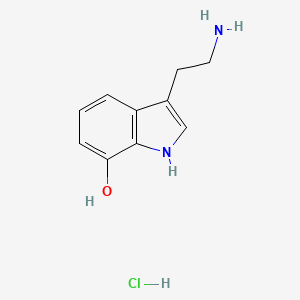
![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525109.png)
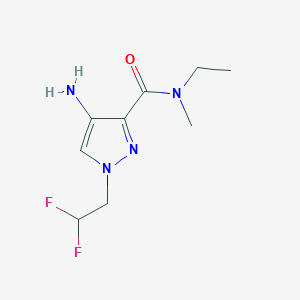
![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)
![2-Chloro-N-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]acetamide](/img/structure/B2525114.png)
![N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2525115.png)